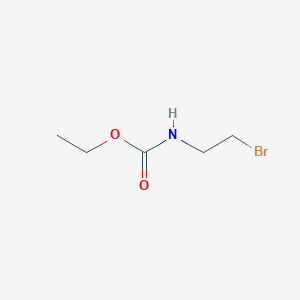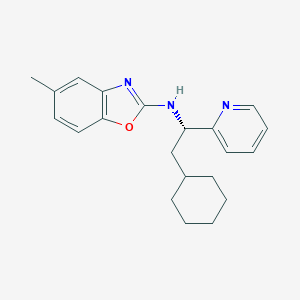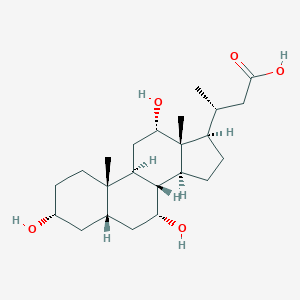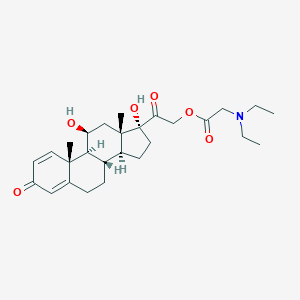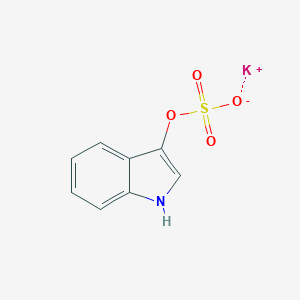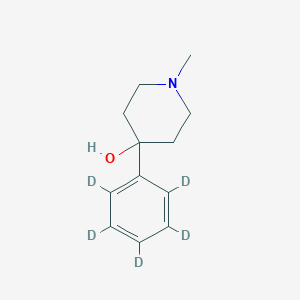
2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenol
Descripción general
Descripción
2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenol, commonly known as DMTMP, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. DMTMP belongs to the class of tetrazole-based compounds, and its synthesis involves the reaction of 2,6-dimethylphenol with sodium azide and copper sulfate.
Mecanismo De Acción
The mechanism of action of DMTMP is not well understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can then interact with biological molecules such as proteins and nucleic acids, potentially leading to changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
DMTMP has been shown to have a range of biochemical and physiological effects, including antioxidant and antimicrobial properties. Studies have also suggested that DMTMP may have potential as an anticancer agent, although further research is needed to confirm these findings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of DMTMP is its stability and ease of synthesis, making it a useful tool for a wide range of laboratory experiments. However, DMTMP can be toxic in high concentrations, and its effects on biological systems are not well understood, making it important to use caution when handling and working with this compound.
Direcciones Futuras
There are several potential future directions for research on DMTMP, including further studies on its mechanism of action and potential applications in medicine and biotechnology. Additionally, research is needed to better understand the toxicity and safety of DMTMP, particularly in the context of its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
DMTMP has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. One of the primary applications of DMTMP is as a ligand for metal ions in coordination chemistry. DMTMP has been shown to form stable complexes with metal ions such as copper, nickel, and zinc, making it a useful tool for metal ion detection and separation.
Propiedades
Número CAS |
152665-33-3 |
|---|---|
Nombre del producto |
2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenol |
Fórmula molecular |
C10H12N4O |
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-(2-methyltetrazol-5-yl)phenol |
InChI |
InChI=1S/C10H12N4O/c1-6-4-8(5-7(2)9(6)15)10-11-13-14(3)12-10/h4-5,15H,1-3H3 |
Clave InChI |
SYBBZSRVBRTILW-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=C2NN(N=N2)C)C=C(C1=O)C |
SMILES |
CC1=CC(=CC(=C1O)C)C2=NN(N=N2)C |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C2=NN(N=N2)C |
Sinónimos |
5-(3,5-dimethyl-4-hydroxyphenyl)-2-methyltetrazole WIN 58768 WIN-58768 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

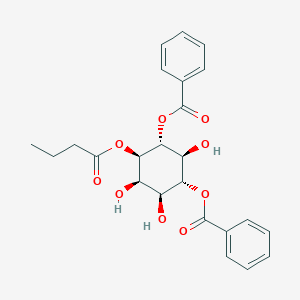
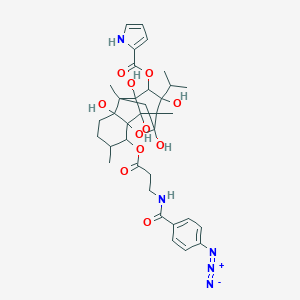
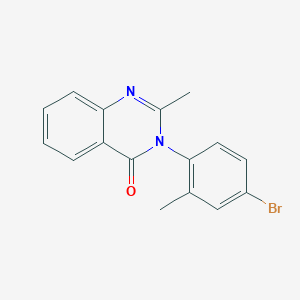
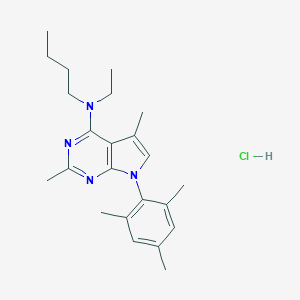
![[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B125423.png)
